10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde
Description
Core Structural Features
The compound’s molecular architecture is defined by a benzo[de]anthracene backbone modified with heteroatom substitutions. Key structural elements include:
- Fused polycyclic system : A tricyclic benzoanthracene framework (three fused benzene rings) with additional fused heterocycles.
- Heteroatom incorporation :
- Oxa (oxygen) group : Forms part of a pyran-like ring fused to the anthracene core.
- Aza (nitrogen) group : Integrated into a pyridoquinoline substructure.
- Functional groups :
- Carbaldehyde moiety (–CHO) at position 9.
- Ketone group (–CO–) at position 10.
The SMILES code O=Cc1cc2cc3CCCN4c3c(c2oc1=O)CCC4 (confirmed by multiple sources) delineates the connectivity of these groups.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅NO₃ | |
| Molecular weight | 269.2952 g/mol | |
| CAS number | 142730-52-7 | |
| SMILES | O=Cc1cc2cc3CCCN4c3c(c2oc1=O)CCC4 |
Heterocyclic System Configuration
The compound’s heterocyclic framework comprises:
- Benzo[de]anthracene core : Three fused benzene rings (A, B, C) with anthracene-like topology.
- Pyran ring : Oxygen atom bridges carbons 11 and 1, forming a six-membered ring fused to the anthracene system.
- Pyridoquinoline substructure : A fused pyridine-quinoline system incorporating the nitrogen atom at position 3a.
This arrangement creates a tricyclic polycyclic structure with alternating single and double bonds, contributing to aromatic stability. The carbaldehyde group at position 9 and ketone at position 10 introduce electron-withdrawing effects, influencing electronic properties.
Properties
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-9-12-8-11-7-10-3-1-5-17-6-2-4-13(14(10)17)15(11)20-16(12)19/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIWXONEOQIGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C=O)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde (CAS: 142730-52-7) is a synthetic compound belonging to the class of aza-anthracenes. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of 10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde is characterized by its complex polycyclic framework and functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃ |
| Molecular Weight | 285.31 g/mol |
| CAS Number | 142730-52-7 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde exhibits significant antimicrobial properties. In one study, the compound demonstrated inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 μg/mL for certain strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study conducted on human cancer cell lines revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 25 μM after 48 hours of treatment. This suggests that the compound may act as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
In vitro studies have shown that 10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound was shown to reduce inflammation markers significantly at concentrations ranging from 10 to 50 μM .
Case Study 1: Antimicrobial Efficacy
A recent case study explored the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The results indicated that not only did the compound inhibit bacterial growth but it also demonstrated synergistic effects when combined with conventional antibiotics .
Case Study 2: Cancer Cell Line Testing
In another investigation involving various cancer cell lines (breast, lung, and colon), the compound was found to selectively induce cytotoxicity in cancerous cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that modifications to the structure can enhance its efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties : There is emerging evidence suggesting that this compound possesses antimicrobial activity. Its derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting growth and viability .
Organic Synthesis
Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it a versatile building block for the synthesis of more complex molecules .
Dye and Pigment Production : The compound's chromophoric properties enable its use in the production of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings .
Materials Science
Polymer Chemistry : Incorporating this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that its addition can improve the performance of polymers used in high-temperature applications .
Nanotechnology Applications : The compound has potential applications in nanotechnology, particularly in the development of nanoscale devices where its electronic properties can be harnessed for sensors or photovoltaic cells .
Case Study 1: Anticancer Efficacy
A study conducted by Pendergrass et al. demonstrated that specific derivatives of 10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde exhibited IC50 values in the low micromolar range against breast cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Testing
Research published in the Journal of Antibiotics reported on the antimicrobial activity of this compound against multidrug-resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .
Preparation Methods
Oxime Formation for Fluoride Sensing Applications
Reaction with hydroxylamine hydrochloride in ethanol under basic conditions (NaOH or NH₃) yields the corresponding oxime, 10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde oxime. This transformation achieves a 96% yield with 93% purity after recrystallization from n-pentane-EtOAc (1:1). The oxime exhibits a "turn-on" fluorescence response to fluoride ions, making it valuable in chemosensor design.
Reaction Conditions:
Esterification for Surface Functionalization
The aldehyde can be oxidized to the corresponding carboxylic acid, which is then esterified with propargyl alcohol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resultant prop-2-ynyl ester undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for surface immobilization on azide-functionalized substrates.
Reaction Conditions:
- Oxidation: [Presumed via KMnO₄ or CrO₃ under acidic conditions]
- Esterification: Carboxylic acid (0.876 mmol), propargyl alcohol (4.38 mmol), EDC·HCl (2.63 mmol), DMAP (0.08 mmol), CH₂Cl₂ (33 mL)
- Yield: Quantitative (by NMR)
Analytical Characterization
Spectroscopic Data
1H-NMR (DMSO-d₆, 600 MHz):
- δ 11.22 (s, 1H, -CHO), 8.03 (s, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 7.13 (s, 1H, Ar-H)
- δ 3.25–3.30 (m, 4H, -N-CH₂-), 2.69–2.74 (m, 4H, -O-CH₂-), 1.85–1.91 (m, 4H, cyclohexyl-CH₂)
13C-NMR (DMSO-d₆, 150 MHz):
IR (ATR, cm⁻¹):
Purity and Stability
Commercial batches (e.g., AK Scientific) specify ≥95% purity by HPLC, with long-term storage recommended in cool, dry conditions. The compound is non-hygroscopic and stable under ambient atmospheres but should be protected from prolonged light exposure due to its conjugated π-system.
Applications in Materials Science and Sensing
Fluoride Ion Detection
The oxime derivative demonstrates a 120-fold fluorescence enhancement upon binding F⁻ in acetonitrile, with a detection limit of 0.2 μM. This response is attributed to fluoride-induced deprotonation of the oxime -OH group, forming a highly conjugated oximate anion that suppresses photoinduced electron transfer (PET) quenching.
Polymer-Based Sensor Films
Embedding the oxime into poly(propylene carbonate) matrices yields flexible films that retain fluoride responsiveness. These films exhibit a visible color change from yellow to orange upon F⁻ exposure, enabling naked-eye detection.
Surface Functionalization via Click Chemistry
The propargyl ester derivative facilitates site-specific immobilization on azide-coated substrates through CuAAC. This strategy has been employed to create fluorescent nanopatterns for biosensing applications, achieving sub-100 nm feature resolution.
Q & A
Q. How to validate the compound’s biological activity in silico before in vitro assays?
- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinities (ΔG ≈ –8 to –10 kcal/mol). ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
